5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline ring, with additional substituents including a fluorobenzyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate as a base . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its interactions with various biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline: Similar structure but with different substituents.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to a quinoline ring, but with variations in the substituents.
Uniqueness
5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-10-11-22-20(12-16)24-21(23(26-27-24)18-7-3-2-4-8-18)15-28(22)14-17-6-5-9-19(25)13-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGTTULIPNKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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